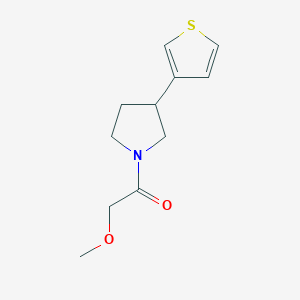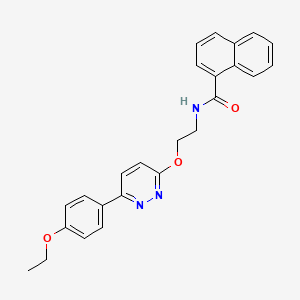![molecular formula C16H22N6O2S B2522426 N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide CAS No. 1808822-89-0](/img/structure/B2522426.png)
N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide is a complex organic compound notable for its versatile chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound contains multiple functional groups, which impart diverse reactivity and interaction possibilities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide typically involves multi-step organic synthesis:
Formation of the Oxadiazole Ring: : Starting with suitable precursors, the 1,2,4-oxadiazole ring can be synthesized through cyclization reactions. This step often requires precise reaction conditions, such as specific catalysts or reagents, to achieve the desired regioselectivity.
Attachment of the Pyrimidine Moiety: : The pyrimidine ring is introduced by reacting the oxadiazole intermediate with a pyrimidine derivative, facilitated by cross-coupling reactions.
Incorporation of the Piperidine Carboxamide: : Finally, the piperidine carboxamide fragment is attached, typically through amidation reactions involving suitable coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for scale. Efficient synthesis routes, cost-effective reagents, and robust purification methods are essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various types of reactions due to its functional groups:
Oxidation and Reduction Reactions: : The sulfanyl group on the pyrimidine ring can be susceptible to oxidation, forming sulfoxides or sulfones. Similarly, reduction reactions can target other functional groups.
Substitution Reactions: : The aromatic systems within the compound can undergo electrophilic or nucleophilic substitution, modifying the structure for targeted applications.
Coupling Reactions: : The various rings present allow for further functionalization through cross-coupling reactions.
Common Reagents and Conditions
Oxidizing Agents: : Examples include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride are commonly used.
Catalysts: : Palladium or copper catalysts facilitate cross-coupling reactions.
Major Products Formed
Depending on the reaction conditions, the products can vary. Oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups or moieties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules, exploring reaction mechanisms, or developing new materials with specific properties.
Biology
Biologically, the compound can be studied for its potential interactions with enzymes or cellular targets, leading to insights into biochemical pathways or therapeutic applications.
Medicine
In medicine, researchers explore the compound’s pharmacological potential, assessing its efficacy and safety as a drug candidate for treating various diseases.
Industry
Industrially, the compound may find use in developing new materials, catalysts, or as a precursor for other valuable chemicals.
Mecanismo De Acción
The compound exerts its effects through interaction with specific molecular targets. The exact mechanism involves binding to active sites of enzymes or receptors, modulating their activity. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyridin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide: : Similar structure but with a pyridine ring instead of pyrimidine.
N,N-dimethyl-4-(3-{[6-(methylsulfinyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide: : Similar structure but with a sulfoxide group.
Uniqueness
The uniqueness of N,N-dimethyl-4-(3-{[6-(methylsulfanyl)pyrimidin-4-yl]methyl}-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide lies in its specific combination of functional groups, providing a distinct reactivity profile and interaction potential in scientific research and industrial applications. The interplay between the oxadiazole, pyrimidine, and piperidine moieties offers a rich avenue for chemical exploration and application.
Here’s a deep dive into the intriguing world of your compound. It’s fascinating how much chemistry ties into our everyday lives, isn’t it?
Propiedades
IUPAC Name |
N,N-dimethyl-4-[3-[(6-methylsulfanylpyrimidin-4-yl)methyl]-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2S/c1-21(2)16(23)22-6-4-11(5-7-22)15-19-13(20-24-15)8-12-9-14(25-3)18-10-17-12/h9-11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXAZEYVBRQYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C2=NC(=NO2)CC3=CC(=NC=N3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-benzyl-N-(2-fluorophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2522346.png)






![4-(tert-butyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2522357.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2522359.png)
![Ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522362.png)

![3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2522364.png)

